Daniquidone

Beschreibung

Contextualization within Modern Pharmaceutical Research Paradigms

Within modern pharmaceutical research, the exploration of novel chemical entities with potential therapeutic applications is a continuous endeavor. Daniquidone, as a heterocyclic amide, falls into a class of compounds that have garnered interest due to the diverse pharmacological properties often associated with related structures, such as quinazolines. nih.govontosight.ai These properties can include anti-inflammatory, antimicrobial, and anticancer activities. nih.govontosight.ai The investigation of this compound aligns with research paradigms focused on identifying compounds that can modulate biological targets, with a particular emphasis on areas like oncology and infectious diseases, suggested by the activities of structurally similar compounds. nih.govontosight.ai Its identification as an inhibitor of DNA topoisomerases I and II positions it within the research landscape of agents targeting fundamental cellular processes like DNA replication and repair, a common strategy in the development of antineoplastic agents. nih.govuni.luacs.orgnih.gov

Historical Trajectory of this compound Investigation

The historical investigation into this compound, also known as Batracylin, includes preclinical development as an experimental antitumor agent by the National Cancer Institute (NCI) in the late 1980s. acs.org During this period, this compound was characterized as an ATP-insensitive inhibitor of topoisomerase I and II, demonstrating promising antitumor activity in preclinical models, including against tumors resistant to cisplatin or doxorubicin. acs.org

A notable phase in its history was a first-in-human Phase I clinical trial conducted in patients with advanced refractory solid tumors or lymphomas. nih.govacs.orgnih.govresearcher.life This trial employed a pharmacogenetically guided patient selection strategy based on the activity of N-acetyl-transferase 2 (NAT2). nih.govacs.orgnih.govresearcher.life This approach was adopted because preclinical studies indicated significant interspecies variation in the metabolism of this compound, with the formation of a toxic metabolite, N-acetyl-batracylin, linked to NAT2 activity. nih.govacs.orgnih.govresearcher.life The trial aimed to minimize exposure to this toxic metabolite by enrolling patients with a slow NAT2 acetylator genotype. nih.govacs.orgnih.govresearcher.life While the genotype-guided strategy successfully allowed for the administration of doses significantly higher than the maximum tolerated dose (MTD) observed in rats, the clinical development of this compound was ultimately stopped. nih.govacs.orgnih.govresearcher.life This decision was influenced by the occurrence of unexpected hemorrhagic cystitis, which was not preventable by hydration, and the absence of a strong signal for antitumor activity in the patient cohort. nih.govacs.orgnih.govresearcher.life Despite the cessation of clinical development, prolonged disease stabilization was observed in two patients during this trial. nih.govacs.orgnih.govresearcher.life

Current Research Landscape and Emerging Scientific Questions

Despite the discontinuation of its clinical trial for neoplasms, this compound continues to appear in academic research, indicating ongoing interest in its chemical structure and potential interactions. The current research landscape includes studies exploring the late-stage functionalization of this compound and investigating the in vitro anticancer activities of its derivatives. acs.orgresearcher.lifeacs.orgeditage.com This suggests an effort to synthesize modified versions of the compound to potentially improve its properties or explore new therapeutic avenues.

Furthermore, this compound has been included in recent in silico studies, particularly in the context of drug repurposing efforts. For instance, it has been identified as one of several promising drugs for repurposing against the SARS-CoV-2 main protease (Mpro) through virtual screening and molecular docking studies. researchgate.netnih.gov Another in silico study explored its potential as an anti-asthmatic agent by investigating its binding affinity to specific protein targets (IL6, AKT1, and Src). researchgate.net These computational studies highlight emerging scientific questions regarding the potential of this compound and its structural analogs in therapeutic areas beyond oncology, leveraging its known interactions with biological targets or predicting new ones through computational modeling.

The continued academic interest, particularly in the synthesis of derivatives and in silico exploration for diverse applications, indicates that while the initial clinical path for this compound in cancer was halted, researchers are still investigating its fundamental properties and potential utility through chemical modification and computational analysis. Emerging questions revolve around whether structural modifications can mitigate the previously observed toxicity while retaining or enhancing desired biological activities, and whether its predicted interactions from in silico studies can be validated through future in vitro and in vivo experiments for novel indications.

| Compound Name | PubChem CID |

| This compound | 71750 |

Detailed Research Findings: In Silico Docking Studies

Recent in silico studies have explored the potential binding interactions of this compound with various protein targets. One study investigating potential anti-asthmatic compounds reported a docking score (S score) for this compound with the protein 6E6E (Src) of -6.22 kcal/mol. researchgate.net Another study focusing on drug repurposing against the SARS-CoV-2 main protease (Mpro) calculated the average binding free energy for this compound with Mpro as 70.21 KJ/mol using the MM/PBSA method. nih.gov

| Study Context | Target Protein (PDB ID) | Binding Metric | Value | Citation |

| Anti-asthmatic potential | Src (6E6E) | S score (kcal/mol) | -6.22 | researchgate.net |

| SARS-CoV-2 Mpro repurposing | Mpro (5R7Y) | Avg. Binding Free Energy (KJ/mol) (MM/PBSA) | 70.21 | nih.gov |

Eigenschaften

IUPAC Name |

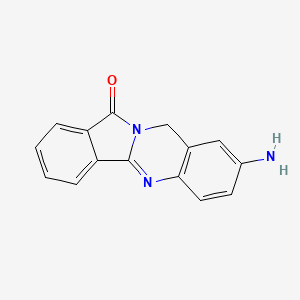

8-amino-10H-isoindolo[1,2-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIOCKJKFXAKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057802 | |

| Record name | Daniquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67199-66-0 | |

| Record name | Batracylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67199-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daniquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067199660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daniquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daniquidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daniquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANIQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E780TX33D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Clinical Research and Translational Studies

Phase I Clinical Trials in Oncology

Phase I clinical trials represent the initial stage of testing new treatments in humans, typically involving a small number of patients, often with advanced cancers that have not responded to standard therapies. The primary goals are to assess safety, determine appropriate dosing, understand how the drug behaves in the body, and look for initial signs of anti-tumor activity cancerresearchuk.orgox.ac.uk.

Study Design and Rationale for Patient Selection (e.g., NAT2 Genotype-Guided Enrollment)

A first-in-human Phase I trial of daniquidone (referred to as batracylin in the study) was specifically designed to mitigate the risk associated with the toxic metabolite N-acetyl-batracylin, which is formed via NAT2 metabolism nih.gov. Preclinical data showed wide interspecies variation in toxicity, correlating with this metabolic pathway nih.gov. To minimize exposure to the toxic metabolite, this study enrolled patients with advanced refractory solid tumors or lymphomas who were identified as having a slow NAT2 acetylator genotype nih.gov.

The rationale for this genotype-guided enrollment was based on the understanding that individuals with a slow NAT2 acetylator genotype have decreased or absent levels of the metabolizing enzyme, potentially leading to lower production of the toxic N-acetyl-batracylin mdpi.com. This pharmacogenetic selection strategy aimed to safely deliver this compound to patients by reducing the likelihood of toxicity related to the N-acetylated metabolite nih.gov. The study utilized an accelerated titration design 4B for dose escalation nih.gov.

Pharmacokinetic Analysis in Human Cohorts

Pharmacokinetic analysis was a key objective of the Phase I trial to understand the behavior of this compound and its metabolites in humans nih.gov. Blood samples were collected at various time points on days 1 and 7 of cycle 1 to measure plasma concentrations of this compound and N-acetyl-batracylin nih.gov. Urine output was also collected for analysis nih.gov.

In a representative patient receiving a 280 mg dose, plasma concentrations of this compound rose for 2–6 hours post-dosing and declined significantly by 24 hours nih.gov. The pattern of concentrations for the metabolite, N-acetyl-batracylin, tended to follow a similar time course nih.gov. Across an 80-fold range of doses tested in the study, the ratios of systemic exposures for this compound and N-acetyl-batracylin were reported to be near 1 nih.gov. This suggests that even in slow NAT2 acetylators, a notable amount of the N-acetylated metabolite was still present systemically relative to the parent compound nih.gov.

Clinical Outcomes and Disease Stabilization in Advanced Malignancies

The Phase I trial enrolled thirty-one patients with advanced refractory solid tumors or lymphomas nih.gov. While no objective tumor responses (shrinkage) were observed in the study, prolonged disease stabilization was noted in two patients nih.gov. One patient with peritoneal mesothelioma experienced disease stabilization for 8 cycles, and another patient with adrenocortical cancer showed disease stabilization for 18 cycles nih.gov. Disease stabilization refers to a state where the tumor neither grows significantly nor shrinks significantly, and no new tumors develop verywellhealth.com. This outcome can be meaningful, particularly in advanced cancers where the goal may be to control disease progression verywellhealth.comcancer.org.

Identification and Management of Unanticipated Toxicities (e.g., Hemorrhagic Cystitis)

During the dose escalation in the Phase I trial, treatment was generally well tolerated nih.gov. However, dose escalation was stopped at 400 mg/day due to the occurrence of Grade 1 and 2 hemorrhagic cystitis nih.gov. Hemorrhagic cystitis is characterized by lower urinary tract symptoms including hematuria (blood in the urine) and irritative voiding symptoms, resulting from damage to the bladder's lining and blood vessels medscape.com. It can be caused by various factors, including certain chemotherapeutic drugs medscape.comeviq.org.au.

In the context of this compound, this unanticipated toxicity, which was not preventable by hydration, led to the cessation of further dose escalation and ultimately contributed to the decision to stop further development of the compound in this indication nih.gov. This highlights the critical role of Phase I trials in identifying unexpected toxicities that may not be predicted by preclinical studies cancerresearchuk.org.

Translational Implications and Future Clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice nih.gov. In oncology, this often involves using insights gained from clinical trials to inform future drug development strategies, including identifying patient populations most likely to benefit and discovering biomarkers ohsu.edunct-dresden.de.

Biomarker Discovery for Patient Stratification and Response Prediction

Biomarker discovery is a crucial aspect of translational oncology, particularly for patient stratification and predicting treatment response ibm.compelagobio.com. Biomarkers are measurable indicators that can help identify specific patient populations who are more likely to respond to a particular therapy crownbio.com. This enables a more personalized approach to medicine, potentially leading to more efficient clinical trials and improved patient outcomes crownbio.comnih.gov.

While the available information on this compound's specific translational implications and future development is limited following the cessation of its initial Phase I trial in oncology, the experience from this trial underscores the importance of biomarker-guided approaches nih.gov. The use of NAT2 genotyping for patient selection in the Phase I study is an example of applying pharmacogenomic biomarkers to mitigate toxicity risk nih.gov.

Future translational efforts for compounds like this compound, or related topoisomerase inhibitors, would likely involve identifying biomarkers that predict not only toxicity but also anti-tumor efficacy pelagobio.com. This could involve exploring genetic markers beyond NAT2, as well as molecular or cellular markers in tumor tissue or blood that correlate with treatment response or resistance ibm.comdana-farber.org. The goal would be to stratify patients to enrich for those most likely to benefit from treatment, thereby improving response rates and minimizing exposure to ineffective or toxic therapies crownbio.comnih.gov. Biomarker discovery in this context could leverage various technologies, including 'omics' data analysis (genomics, proteomics, etc.) and advanced imaging techniques ibm.compelagobio.comnih.gov.

| Compound Name | PubChem CID |

| This compound | 135402180 |

| N-acetyl-batracylin | (Data not found) |

| Cyclophosphamide | 3116 |

| Ifosfamide | 3685 |

| Isoniazid | 3767 |

| Sulfamethazine | 5330 |

| Procainamide | 4915 |

| Dapsone | 2969 |

Data Table: Summary of Key Findings from this compound Phase I Trial

| Study Aspect | Finding |

| Patient Selection Rationale | NAT2 slow acetylator genotype to minimize toxic metabolite exposure. nih.gov |

| Number of Patients Enrolled | 31 nih.gov |

| Dose Escalation Stopped At | 400 mg/day nih.gov |

| Reason for Stopping Escalation | Grade 1 and 2 hemorrhagic cystitis nih.gov |

| Objective Responses Observed | None nih.gov |

| Prolonged Disease Stabilization | Observed in 2 patients (peritoneal mesothelioma, adrenocortical cancer) nih.gov |

| Systemic Exposure Ratio (this compound:N-acetyl-batracylin) | Near 1 (across 80-fold dose range) nih.gov |

Investigation of Combination Therapy Strategies for Enhanced Efficacy

Research into optimizing the therapeutic potential of this compound (PubChem CID: 6477092) has included explorations of its use in combination therapy strategies. The rationale behind combining this compound with other therapeutic agents typically stems from its mechanism of action as a topoisomerase inhibitor, aiming to achieve synergistic or additive effects, overcome potential resistance mechanisms, or broaden the spectrum of activity.

While this compound has been identified as an anticancer agent and has been investigated in clinical trials for neoplasms, detailed published data specifically demonstrating the enhanced efficacy of this compound when used in combination therapy, including comprehensive research findings and data tables, are not extensively available in the current search results. This compound has been mentioned in the context of Phase 1 trials for Lymphoma drugbank.com. One source noted this compound's inclusion in a virtual screening study for potential activity against COVID-19, highlighting its anti-replication effects blogspot.com.

The broader field of cancer research extensively investigates combination therapies to improve outcomes, leveraging different drug mechanisms to enhance tumor cell killing and mitigate resistance plos.orgnih.govfrontiersin.orgfrontiersin.orgarxiv.org. However, specific preclinical or clinical study results detailing the enhanced efficacy of this compound in combination with particular agents, along with supporting data tables, were not prominently found in the conducted searches. Studies discussing synergistic effects of drug combinations in cancer or other diseases often refer to different compounds and therapeutic strategies researchgate.netmdpi.comstanford.educharite.deneurores.orgf1000research.comjazzpharma.comopthea.comnih.gov.

Further comprehensive studies are needed to fully elucidate the potential of this compound in combination therapy regimens and to provide detailed data on enhanced efficacy outcomes.

Mechanisms of Resistance to Daniquidone and Mitigation Strategies

Intrinsic and Acquired Cellular Resistance Mechanisms

Cellular resistance to Daniquidone can be influenced by inherent characteristics of the cancer cells or develop over time through adaptive processes.

Alterations in DNA Topoisomerase Expression or Function

This compound primarily targets DNA topoisomerases I and II. nih.govnih.govtargetmol.com Alterations in the expression levels or function of these enzymes can lead to resistance. For instance, mutations in DNA topoisomerase I, particularly near residue Arg364, have been shown to confer resistance to various topoisomerase I inhibitors, including camptothecins, indolocarbazoles, and indenoisoquinolines, by affecting the drug's ability to stabilize the topoisomerase-DNA covalent complex. acs.orgresearchgate.net While specific research detailing how alterations in topoisomerase expression or function directly lead to resistance to this compound is not extensively covered in the provided search results, the known mechanism of action of this compound suggests that such alterations would likely play a significant role.

Contribution of Metabolic Pathways (e.g., NAT2 Activity) to Resistance Development

Metabolic pathways, particularly the activity of N-acetyl-transferase 2 (NAT2), play a significant role in the metabolism of this compound. nih.govresearchgate.netresource.orgpharmgkb.org this compound is metabolized to a toxic form, N-acetyl-batracylin, by NAT2. nih.govnih.gov The rate of this acetylation varies among individuals due to genetic polymorphisms in the NAT2 gene, categorizing individuals as slow or rapid acetylators. nih.gov While the primary concern regarding NAT2 activity in the context of this compound has been toxicity related to the rapid formation of the acetylated metabolite nih.govnih.gov, it is plausible that altered NAT2 activity could also influence the intracellular concentration and efficacy of the parent drug, potentially contributing to resistance or sensitivity differences. A study involving pharmacogenetically selected patients with a slow NAT2 acetylator genotype aimed to minimize exposure to the toxic metabolite, suggesting the importance of this metabolic pathway in the pharmacokinetics of this compound. nih.gov

Non-Genetic and Epigenetic Determinants of Drug Resistance

Drug resistance is not solely determined by genetic mutations; non-genetic and epigenetic factors can also contribute. Epigenetic modifications, such as changes in histone acetylation regulated by histone deacetylases (HDACs), can alter gene expression without changes to the underlying DNA sequence. researchgate.net While this compound was identified as a compound showing some activity in decreasing HDAC-Glo I/II signals in a study investigating HDAC inhibitors researchgate.net, the direct link between epigenetic alterations and this compound resistance is not explicitly detailed in the provided search results. However, epigenetic dysregulation is a known factor in cancer development and progression and can contribute to resistance to various antineoplastic agents. researchgate.net

Pharmacological and Genomic Approaches to Overcome Resistance

Strategies to overcome this compound resistance can involve modifying the drug itself or combining it with other agents.

Rational Design of Resistance-Modulating Analogues

The rational design of drug analogues aims to create compounds with improved properties, including the ability to circumvent resistance mechanisms. This can involve modifying the chemical structure to alter interactions with the target, reduce metabolism into inactive or toxic forms, or enhance cellular uptake. While the provided search results mention the synthesis of novel derivatives for other compounds to overcome resistance acs.org, and the rational design of novel structural classes of anticancer drugs targeting topoisomerase I acs.orgresearchgate.net, specific details on the rational design of this compound analogues aimed at modulating resistance are not present. However, given this compound's mechanism of action and metabolic profile, designing analogues with altered topoisomerase interaction or reduced NAT2-mediated acetylation could be potential strategies.

Personalized Medicine Approaches Based on Pharmacogenomics

Personalized medicine approaches, particularly those based on pharmacogenomics, hold potential for optimizing the use of this compound by considering inter-individual genetic variations that may influence drug metabolism and response. This compound, also known as batracylin, is a heterocyclic amide with potential antineoplastic activity nih.govmedkoo.com. It functions as an ATP-insensitive inhibitor of topoisomerases I and II, enzymes crucial for DNA replication, repair, RNA, and protein synthesis nih.govmedkoo.com.

Research has indicated significant interspecies variability in the preclinical toxicity of this compound, which was linked to the formation of a toxic metabolite, N-acetyl-batracylin nih.govnih.govresource.org. This metabolic conversion is mediated by the enzyme N-acetyl-transferase 2 (NAT2) nih.govnih.govresource.org. Genetic polymorphisms in the NAT2 gene lead to different acetylator phenotypes: slow, intermediate, and rapid acetylators nih.gov. Individuals with a rapid acetylator genotype are more prone to experiencing toxicity due to increased production of the toxic acetylated metabolite nih.govnih.govcancer.gov.

A first-in-human phase I trial of this compound (batracylin) in patients with advanced solid tumors and lymphomas specifically employed a pharmacogenetically driven patient selection strategy nih.govnih.gov. To mitigate the risk of toxicity from N-acetyl-batracylin, the study enrolled patients who were demonstrated to have a slow NAT2 acetylator genotype nih.govnih.govresource.org. This genotype-guided approach aimed to safely administer this compound by selecting individuals less likely to rapidly acetylate the drug into its toxic form nih.govnih.gov.

The study demonstrated that pharmacogenetically selected patients with a slow NAT2 acetylator genotype could tolerate significantly higher doses of this compound compared to the maximum tolerated dose (MTD) observed in preclinical rat models, which are rapid acetylators nih.govnih.gov. Specifically, patients reached a dose that was 20-fold higher than the rat MTD and 70% of the mouse MTD nih.govnih.gov. This highlights the success of the genotype-guided strategy in safely delivering the drug to patients by accounting for metabolic variability nih.govnih.gov.

While the pharmacogenetic selection successfully managed the risk associated with the toxic metabolite, the clinical trial results indicated that further development of this compound was stopped due to unexpected cystitis and the absence of a strong signal for antitumor activity nih.govnih.gov. However, the study provided crucial data supporting the principle of using pharmacogenomics to inform patient selection for this compound based on NAT2 genotype. nih.govnih.gov.

Pharmacogenomics in personalized medicine involves assessing an individual's genetic makeup to predict their response to drugs, including the likelihood of efficacy and adverse effects mahidol.ac.thnih.gov. For this compound, the NAT2 genotype serves as a key pharmacogenomic marker to identify patients who may be at higher risk of toxicity due to rapid acetylation nih.govnih.gov. This approach aligns with the broader goals of personalized medicine to tailor treatments based on individual genetic profiles, thereby improving safety and potentially optimizing outcomes mahidol.ac.thnih.gov.

Future research could explore other genetic factors that might influence this compound's pharmacokinetics or pharmacodynamics, potentially identifying additional markers for patient stratification. The integration of pharmacogenomic data with other patient characteristics, such as lifestyle and environmental factors, could further refine personalized medicine approaches for this compound, should its development be pursued in the future for other indications or in modified forms asianscientist.com.

Based on the research findings, a summary of the relationship between NAT2 genotype and this compound metabolism and toxicity risk can be represented as follows:

| NAT2 Genotype Phenotype | Rate of Acetylation | Production of N-acetyl-batracylin (Toxic Metabolite) | Potential for Toxicity | Suitability for this compound Treatment (Based on Phase I Trial Design) |

| Slow Acetylator | Slow | Lower | Lower | More Suitable |

| Intermediate Acetylator | Intermediate | Intermediate | Intermediate | Requires careful consideration/dose adjustment |

| Rapid Acetylator | Rapid | Higher | Higher | Less Suitable (Higher Toxicity Risk) |

Note: This table is a conceptual representation based on the research findings regarding NAT2 metabolism and this compound toxicity. An interactive data table would be generated here in a dynamic environment to display specific data if available.

This pharmacogenomic insight into this compound highlights the critical role that genetic variations in drug-metabolizing enzymes can play in determining drug safety and the potential for personalized medicine strategies to mitigate risks. nih.govnih.gov.

Advanced Research Methodologies Applied to Daniquidone Studies

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling play a crucial role in the initial stages of drug discovery and characterization, allowing for the prediction of molecular interactions and behavior without extensive experimental work. These methods are increasingly integrated with traditional laboratory-based approaches to accelerate research and tackle complex biological systems. bioascent.comaganitha.ai

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are a key computational technique used to predict the binding affinity and orientation of a small molecule, such as Daniquidone, to a target protein. nih.govresearchgate.net This method helps in understanding the potential interactions at the molecular level and identifying potential biological targets. Studies have utilized molecular docking to explore the interactions of various compounds, including this compound, with target proteins. For instance, this compound was included in a list of seven promising drugs evaluated for repurposing against the SARS-CoV-2 main protease (Mpro) using virtual screening and molecular docking simulations. researchgate.netresearchgate.netdntb.gov.ua Another study involving molecular docking of compounds from Zephyranthes rosea Lindl. against specific targets related to asthma also mentioned this compound in the context of docking scores, reporting an S score of -6.22 kcal/mol with an RMSD of 1.81 Å with target 6E6E. mdpi.com Molecular docking is considered a preferred approach in structure-based drug design for its effectiveness in predicting the scoring and posing of ligands. researchgate.net

Network Pharmacology for Polypharmacology and Pathway Elucidation

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. nih.gov This method is particularly useful for understanding the potential polypharmacological effects of a compound, where it may interact with multiple targets and influence various signaling pathways. researchgate.net By analyzing biological databases and constructing protein-protein interaction networks, network pharmacology can predict potential biological targets and elucidate the pathways affected by a compound. mdpi.comnih.gov While the search results mention network pharmacology in the context of identifying potential biological targets and pathways for other compounds mdpi.comnih.gov, and list this compound in a context related to network analysis researchgate.net, specific detailed findings of network pharmacology studies exclusively focused on elucidating the polypharmacology and pathways of this compound were not provided. However, the methodology itself is relevant for exploring the multifaceted interactions of compounds like this compound within biological systems.

Advanced In Vitro and Cell-Based Functional Assays

Advanced in vitro and cell-based functional assays are essential for experimentally validating the biological activities of compounds observed or predicted through computational methods. These assays provide crucial data on cellular responses and mechanisms of action. bioagilytix.comcrownbio.comnih.gov

Assessment of Caspase Activity

Caspases are a family of proteases that play a critical role in apoptosis, or programmed cell death. nih.gov Assaying caspase activity is a common method to evaluate the ability of a compound to induce apoptosis in cancer cells. researchgate.netnih.govresearchgate.net Increased caspase activity, particularly of executioner caspases like caspase-3 and caspase-7, is indicative of apoptosis induction. nih.govresearchgate.netajol.info Studies on various compounds and herbal extracts have measured caspase 3/7 activity in different cancer cell lines to assess their pro-apoptotic effects. For example, increased caspase 3/7 activity was observed in THP-1 monocytes and Jurkat lymphocytes treated with certain herbal extracts and a positive control (Taxol). nih.govresearchgate.netajol.info While this compound was mentioned in a list of compounds in one study that assessed caspase activity nih.govresearchgate.netajol.info, specific data detailing the effect of this compound alone on caspase activity in these or other cell lines was not explicitly presented in the provided snippets. However, the methodology of assessing caspase activity is highly relevant to understanding the potential pro-apoptotic mechanisms of this compound.

Detection of DNA Double-Stranded Breaks

DNA double-stranded breaks (DSBs) are highly cytotoxic lesions that can be induced by various agents, including topoisomerase inhibitors like this compound frontiersin.orgcellbiolabs.com. Detecting and quantifying DSBs is crucial for understanding the genotoxic potential of a compound and the cellular DNA damage response (DDR) frontiersin.orgmdpi.com.

Another technique for detecting DSBs is the SensiTive Recognition of Individual DNA Ends (STRIDE) method, which allows for the direct in situ detection of single- or double-strand breaks in the nuclei of single cells using fluorescence microscopy mdpi.combiorxiv.org. The dSTRIDE variation specifically detects DSBs biorxiv.org. This method involves incorporating a nucleotide analogue, such as 5-bromo-2′-deoxyuridine (BrdU), into free 3′-OH DNA ends enzymatically via terminal deoxynucleotide transferase (TdT), followed by detection and fluorescence enhancement using primary antibodies specific to BrdU mdpi.combiorxiv.org. STRIDE is reported to have higher sensitivity and specificity compared to the TUNEL assay or methods based on monitoring the recruitment of repair proteins biorxiv.org.

While some studies on Batracylin (this compound) have indicated DNA damage, evidenced by histone γ-H2AX immunofluorescence in tissues like kidney and bone marrow in rats, the specific detailed methodologies used for DSB detection in this compound studies are often described within the context of broader genotoxicity assessments researchgate.net.

Quantification of Colony Formation

The colony formation assay, also known as the clonogenic assay, is a fundamental technique in cellular biology used to assess the reproductive viability of cells and their ability to survive and proliferate into colonies after treatment ossila.comabcam.comyoutube.com. This assay is considered the gold standard for studying cell reproductive death following exposure to agents like radiation or cytotoxic drugs ossila.comabcam.comresearchgate.net.

The principle of the clonogenic assay is based on the ability of a single viable cell to grow into a visible colony, typically defined as a cluster of at least 50 cells, representing about 5-6 cell divisions ossila.comabcam.com. A reduction in the number or size of colonies in treated cells compared to untreated controls indicates a decrease in clonogenic survival nih.gov.

The general method involves seeding a defined number of single cells in culture plates, allowing them to attach and grow for a specific incubation period (which can range from 1 to 3 weeks depending on the cell line), and then fixing and staining the resulting colonies ossila.comresearchgate.net. Common stains include crystal violet or methylene blue ossila.comyoutube.com.

Quantification of colony formation can be performed manually by counting visible colonies ossila.comyoutube.com. Alternatively, automated image analysis systems can be used to quantify colony formation by identifying the surface area covered by stained colonies or by measuring the intensity of the staining, which can reflect cell density abcam.complos.org. Some methods involve solubilizing the crystal violet stain and measuring the absorbance (optical density) of the solution at a specific wavelength, such as 590 nm plos.org.

The clonogenic assay is widely used to determine the effects of cytotoxic agents, including potential antineoplastic compounds like this compound, on the colony-forming ability of different cell lines researchgate.net. For example, the IC50 (half-maximal inhibitory concentration) of Batracylin (this compound) has been established using a colony formation assay in the human colon carcinoma cell line HT29 .

Omics-Based Methodologies for Comprehensive Biological Understanding

Omics-based methodologies, such as proteomics and transcriptomics, provide a global view of the molecular changes occurring within cells in response to treatments like this compound. These approaches help identify affected proteins and genes, offering insights into the compound's mechanism of action and cellular response pathways.

Proteomics for Protein Target Identification and Pathway Mapping

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of their post-translational modifications nih.gov. In the context of drug research, proteomics can be used to identify the protein targets of a compound and map the affected biological pathways nih.gov.

Methods for protein target identification can include chemical proteomics approaches, which utilize small molecule probes to identify protein binding partners in live cells nih.gov. Quantitative proteomics techniques, often coupled with mass spectrometry, are increasingly used to define the true interacting partners of probes nih.gov.

This compound is known to inhibit topoisomerases I and II nih.gov. These enzymes represent direct protein targets. Proteomics studies in the context of this compound treatment could potentially reveal other proteins whose expression levels or modification states are altered, providing a broader understanding of the cellular response. While general proteomics approaches exist for target identification and pathway mapping, specific detailed proteomics studies directly investigating this compound's effects on the proteome are not extensively detailed in the immediate search results. However, proteomics studies are generally used to understand changes in protein levels and modifications in response to various treatments, and this methodology could be applied to this compound research to identify affected proteins and map associated signaling pathways scribd.com. Databases like the Therapeutic Target Database (TTD) and Protein Data Bank (PDB) are resources that contain information on known or potential drug targets and their structures, which can be utilized in conjunction with proteomics for target identification idrblab.netcncb.ac.cn.

Transcriptomics for Gene Expression Profiling and Response Signatures

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population at a given time wikipedia.org. Gene expression profiling, a key aspect of transcriptomics, measures the activity of thousands of genes simultaneously to create a global picture of cellular function and how cells react to a particular treatment wikipedia.org.

Techniques like DNA microarrays and RNA-Seq are used to generate gene expression data wikipedia.org. Microarrays measure the relative activity of previously identified target genes, while RNA-Seq provides information on gene sequences in addition to expression levels wikipedia.org. Analysis of gene expression data can reveal patterns among regulated genes, allowing for categorization based on function or cellular location wikipedia.org. This can help identify affected biological processes and pathways.

Transcriptomics studies can be used to define gene expression signatures that characterize the cellular response to a compound nanostring.com. These signatures can potentially distinguish between different cellular states or predict the response to treatment wikipedia.orgcmu.edu.

Q & A

Basic: What are the primary biochemical mechanisms through which Daniquidone inhibits DNA topoisomerase I and II, and what experimental assays are recommended to validate these mechanisms in vitro?

This compound acts as a dual inhibitor of DNA topoisomerase I and II, inducing DNA-protein crosslinks and DNA strand breaks, which trigger cytotoxic and antiproliferative effects . To validate these mechanisms:

- Comet Assay : Quantify DNA strand breaks under alkaline conditions.

- Topoisomerase Activity Assays : Measure enzyme inhibition using plasmid relaxation assays (Topo I) and decatenation assays (Topo II).

- Western Blotting : Detect DNA-protein crosslinks via γH2AX phosphorylation.

- Cell Viability Assays : Use HT29 cells (IC50 = 10.02 µM) as a baseline model .

Advanced: How can researchers resolve contradictions in cytotoxicity data for this compound observed across different cancer cell lines, and what statistical approaches are optimal for interpreting such variability?

Contradictions may arise due to cell line-specific factors (e.g., repair mechanisms, transporter expression). Methodological solutions include:

- Stratified Analysis : Group cell lines by genetic or phenotypic characteristics (e.g., p53 status).

- Mixed-Effects Models : Account for variability in experimental conditions (e.g., incubation time, serum concentration) .

- Replication Studies : Validate findings in ≥3 independent cell lines with controlled culture conditions .

Basic: What are the critical parameters to consider when designing dose-response experiments to assess this compound's antiproliferative effects, and how should IC50 values be accurately calculated?

Key parameters:

- Concentration Range : Test 0–300 µM (based on published efficacy in HT29 cells) .

- Exposure Time : Standardize incubation periods (e.g., 6 hours for acute effects).

- Data Normalization : Use untreated cells and vehicle controls.

- IC50 Calculation : Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression tools like GraphPad Prism .

Advanced: What methodologies are effective for investigating the synergistic effects of this compound with other topoisomerase-targeting agents, and how should interaction indices be quantified?

- Combination Index (CI) Method : Apply the Chou-Talalay model to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- Isobolographic Analysis : Plot dose-response curves for individual vs. combined agents.

- Experimental Design : Use fixed-ratio combinations (e.g., 1:1 molar ratios) and validate in 3D tumor spheroids for translational relevance .

Basic: How should researchers formulate hypothesis-driven research questions to explore this compound's potential in overcoming chemotherapy resistance, using frameworks like PICO/PICOT?

Apply the PICOT framework :

- P opulation: Chemotherapy-resistant cancer cells (e.g., cisplatin-resistant ovarian carcinoma).

- I ntervention: this compound treatment.

- C omparison: Standard chemotherapy alone.

- O utcome: Restoration of drug sensitivity (measured via apoptosis markers).

- T imeframe: 72-hour exposure .

Advanced: What advanced techniques are recommended to characterize this compound-induced DNA-protein crosslinks, and how can these be integrated with computational models to predict genomic instability?

- Immunofluorescence : Localize γH2AX foci to map DNA damage sites.

- Chromatin Immunoprecipitation (ChIP) : Identify topoisomerase binding sites post-treatment.

- Molecular Dynamics Simulations : Model drug-DNA interactions to predict cleavage patterns.

- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with proteomic changes .

Basic: What validation steps are essential when reproducing published findings on this compound's topoisomerase inhibition kinetics, particularly regarding enzyme purity and reaction conditions?

- Enzyme Source : Use recombinant human topoisomerases with ≥95% purity.

- Buffer Standardization : Match pH, ionic strength, and cofactors (e.g., Mg²⁺) to original protocols.

- Positive Controls : Include camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor).

- Independent Replication : Collaborate with a separate lab to confirm results .

Advanced: How can multi-omics approaches be systematically applied to elucidate this compound's off-target effects and its impact on transcriptional networks in malignant cells?

- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., DNA repair, apoptosis).

- Proteomics : Use mass spectrometry to detect post-translational modifications.

- Bioinformatics Tools : Apply Gene Set Enrichment Analysis (GSEA) or STRING for pathway mapping.

- CRISPR Screens : Validate candidate genes (e.g., BRCA1/2) in knockout models .

Basic: What are the best practices for establishing appropriate negative controls in experiments measuring this compound's effects on cell cycle progression?

- Untreated Controls : Culture cells in drug-free medium.

- Vehicle Controls : Use DMSO at the same concentration as drug-treated groups.

- Cell Cycle Markers : Include propidium iodide staining and flow cytometry gating for G1/S/G2 phases.

- Apoptosis Checks : Quantify Annexin V/PI positivity to exclude confounding cytotoxicity .

Advanced: What methodological considerations are critical when extrapolating this compound's in vitro efficacy data to in vivo tumor models, particularly regarding pharmacokinetic-pharmacodynamic relationships?

- Dosing Schedule : Optimize based on half-life (e.g., daily vs. intermittent administration).

- Bioavailability Studies : Measure plasma and tumor drug levels via HPLC-MS.

- PD Markers : Monitor tumor γH2AX levels or cleaved caspase-3 immunohistochemistry.

- Species-Specific Factors : Account for metabolic differences (e.g., murine vs. human liver enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.